molecular formula C15H20I3NO2 B041215 Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate CAS No. 161466-39-3

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Cat. No. B041215
M. Wt: 627.04 g/mol
InChI Key: LZRSTVREZNQBLF-UHFFFAOYSA-N
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Description

"Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate" is a complex organic compound potentially related to iodinated contrast media used in medical imaging, given its structural components. This introduction aims to explore the synthesis methods, molecular structure, and chemical properties through related scientific literature.

Synthesis AnalysisThe synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. For example, compounds similar in complexity have been synthesized through reactions that involve cyclization, condensation, and functional group transformations (Xiang, 2004). These methods could be analogous to the potential synthesis pathway for "Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate."

Molecular Structure Analysis

The molecular structure of complex organic molecules is crucial for understanding their chemical behavior and interactions. X-ray crystallography is a common technique for determining the precise arrangement of atoms within a molecule. Studies have revealed detailed structural information, including bond lengths, angles, and conformations, which are essential for the rational design of compounds with desired properties (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The reactivity of a compound like "Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate" can be influenced by its functional groups and molecular structure. Amino groups and ester functionalities typically undergo various chemical reactions, including nucleophilic substitutions and hydrolysis. These reactions can significantly alter the molecule's properties and potential applications. Research on similar compounds provides insights into the types of chemical transformations that could be relevant (Tanaka et al., 1996).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. For instance, the presence of iodine atoms in a compound can significantly increase its molecular weight and alter its solubility in various solvents. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties (Kurbanova et al., 2009).

Chemical Properties Analysis

The chemical properties of a compound are closely related to its reactivity and stability under different conditions. For "Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate," aspects such as acid-base behavior, reactivity towards oxidizing or reducing agents, and susceptibility to hydrolysis would be critical. These properties dictate the compound's behavior in chemical syntheses and its stability during storage and application (Mohamed, 2021).

Scientific Research Applications

Asymmetric Synthesis Applications

  • Asymmetric Synthesis in Aqueous Solution: Waldmann and Braun (1991) explored the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. This work demonstrates the potential of ethyl heptanoate derivatives in asymmetric synthesis, a key area in chemical research (Waldmann & Braun, 1991).

Synthesis of Complex Organic Compounds

  • Synthesis of Prostaglandin Analogues: Vostrikov et al. (2010) reported on the condensation of ethyl 7-(2-oxo-5-formulcyclopentyl)heptanoate to form ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate. This highlights the use of ethyl heptanoate derivatives in synthesizing complex organic compounds like prostaglandins (Vostrikov et al., 2010).

Pharmaceutical Research

  • Development of HMG-CoA Reductase Inhibitors: Hoffman et al. (1985) investigated the preparation of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic (heptanoic) acids and their lactone derivatives for inhibiting HMG-CoA reductase. This work is significant for pharmaceutical research, particularly in the development of cholesterol-lowering drugs (Hoffman et al., 1985).

Crystallography and Material Science

  • Crystal Structure Analysis: Xiang (2004) focused on the synthesis and crystallization of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2- h]quinolin-3-)carboxylate, providing insights into crystallography and materials science. This research contributes to understanding the molecular structure and properties of ethyl heptanoate derivatives (Wangchun Xiang, 2004).

Fluorescence and Dye Applications

  • Fluorescence Properties in Dyes: Rangnekar and Rajadhyaksha (1987) explored the fluorescence properties of compounds synthesized from 3-Amino- and 4-amino-N-phenylphthalimides and ethyl ethoxymethylene derivatives, indicating potential applications in dye technology and fluorescence studies (Rangnekar & Rajadhyaksha, 1987).

Catalysis and Chemical Transformations

  • Catalytic Ketonization Studies: Gliński et al. (2005) investigated the ketonization of alkyl esters of heptanoic acid, including ethyl heptanoate derivatives, using oxide catalysts. This research is relevant to chemical engineering and catalysis (Gliński, Szymański, & Łomot, 2005).

Biomedical and Cancer Research

  • Anti-Proliferative Activity in Tumor Cells: Thomas et al. (2017) studied 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including derivatives with ethyl groups, demonstrating pronounced anti-proliferative activity in tumor cells. This is significant in the context of cancer research and drug development (Thomas et al., 2017).

Chemical Engineering and Polymer Science

  • Growth and Polymer Incorporation Studies: Scholz et al. (1994) explored the use of ethyl heptanoate and its derivatives in the growth of Pseudomonas oleovorans and the incorporation of ester groups in poly(β-hydroxyalkanoate) production, which is pertinent to polymer science and chemical engineering (Scholz, Fuller, & Lenz, 1994).

properties

IUPAC Name

ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRSTVREZNQBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

CAS RN

161466-39-3
Record name Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
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Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
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Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
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Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
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Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Reactant of Route 6
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate

Citations

For This Compound
1
Citations
JP Weichert, MA Longino, DA Bakan… - Journal of medicinal …, 1995 - ACS Publications
A series of glyceryl 2-oleoyl l, 3-bis [co-(3-amino-2, 4, 6-triiodophenyl)] alkanoates was synthesized, radioiodinated with iodine-125, emulsified, and evaluated for theirability to …
Number of citations: 83 pubs.acs.org

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